tert-butyl 4-(chlorosulfonyl)benzoate
Description
Overview of Aryl Chlorosulfonyl Reagents as Electrophiles
The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophilic center. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly susceptible to nucleophilic attack. This inherent reactivity allows aryl chlorosulfonates to readily engage with a wide range of nucleophiles, most notably amines and alcohols.
The reaction with primary or secondary amines leads to the formation of stable sulfonamide linkages (-SO₂-NR₂), a functional group prevalent in a multitude of pharmaceuticals. Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters (-SO₂-OR). This reactivity makes aryl chlorosulfonates indispensable for introducing the arylsulfonyl group into diverse molecular frameworks.
| Nucleophile | Product Class | General Reaction Scheme |
|---|---|---|
| Amine (R-NH₂) | Sulfonamide | Ar-SO₂Cl + 2 R-NH₂ → Ar-SO₂-NH-R + R-NH₃⁺Cl⁻ |
| Alcohol (R-OH) | Sulfonate Ester | Ar-SO₂Cl + R-OH + Base → Ar-SO₂-OR + Base·HCl |
Strategic Importance of Benzoate (B1203000) Ester Moieties in Molecular Design
Benzoate esters (Bz) are frequently employed in multistep organic synthesis as protecting groups for hydroxyl functionalities. chemicalbook.com Compared to simpler acetate esters, benzoates offer enhanced stability towards a range of reaction conditions, particularly acidic environments. chemscene.com The tert-butyl ester, in particular, is a sterically hindered group that provides robust protection for the carboxylic acid functionality. Its removal, or deprotection, is typically achieved under specific acidic conditions (e.g., using trifluoroacetic acid), which allows for selective unmasking of the carboxyl group without disturbing other acid-labile parts of a molecule. orgsyn.org This controlled cleavage is a critical aspect of their strategic use in complex syntheses. organic-chemistry.org
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM), Room Temperature | Common and efficient method. |
| Formic Acid | Neat or with a co-solvent, often requires heating. | Milder alternative to TFA. |
| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or diethyl ether. | Strong acid conditions. |
Positioning of tert-Butyl 4-(Chlorosulfonyl)benzoate within Aromatic Functionalization Chemistry
This compound is a quintessential example of a bifunctional reagent that offers two distinct points for chemical modification. This "two-headed" structure allows for orthogonal chemical strategies, where one functional group can be reacted while the other remains intact for a later transformation.
The compound serves as a molecular scaffold, providing a stable aromatic ring onto which other fragments can be built. The highly reactive chlorosulfonyl group acts as a "handle" for coupling with various nucleophiles to form sulfonamides or sulfonate esters. Concurrently, the tert-butyl benzoate group acts as a protected form of a carboxylic acid. This latent functionality can be unveiled later in a synthetic sequence, providing a site for amide bond formation or other carboxylate-based transformations. This dual functionality makes it a valuable building block for creating complex molecules with precisely defined architectures.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1484705-23-8 | chemscene.com |
| Molecular Formula | C₁₁H₁₃ClO₄S | chemscene.com |
| Molecular Weight | 276.74 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 60.44 Ų | chemscene.com |
| LogP | 2.5694 | chemscene.com |
Scope and Significance of Research Endeavors Related to this Compound Class
The strategic use of bifunctional molecules like this compound is of significant interest in medicinal chemistry and materials science. bldpharm.com In drug discovery, such reagents can be used as linkers to conjugate two different pharmacophores, creating hybrid drugs with dual modes of action. researchgate.net They are also instrumental in the synthesis of focused compound libraries for screening purposes, where the diversity can be introduced sequentially at the two different functional sites.
In materials science, these compounds can be used to synthesize functionalized polymers and surfaces. The chlorosulfonyl group can be used to anchor the molecule to a substrate or to initiate a polymerization, while the protected carboxylate can be deprotected later to modify the material's surface properties, such as hydrophilicity or charge. The ongoing research into such bifunctional building blocks is driven by the need for more efficient and controlled methods to construct novel and functional molecular systems.
Compound Index
| Compound Name | Functional Class |
|---|---|
| This compound | Aryl Chlorosulfonate / Benzoate Ester |
| Trifluoroacetic Acid | Carboxylic Acid / Reagent |
| Dichloromethane | Solvent |
| Formic Acid | Carboxylic Acid / Reagent |
| Hydrochloric Acid | Inorganic Acid / Reagent |
Structure
3D Structure
Properties
CAS No. |
210964-02-6 |
|---|---|
Molecular Formula |
C11H13ClO4S |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
tert-butyl 4-chlorosulfonylbenzoate |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 |
InChI Key |
QRVULNDDGCQPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Chlorosulfonyl Benzoate
Direct Synthesis Routes to Aromatic Chlorosulfonyl Esters
The formation of the aromatic sulfonyl chloride functional group is a critical step in the synthesis of the target compound. There are two general routes for this transformation: the direct sulfonation and subsequent chlorination of an aromatic ring, or the oxidation and chlorination of a thiophenol precursor. orgsyn.org
A common and well-established method for synthesizing arylsulfonyl chlorides involves the electrophilic aromatic substitution of a benzene (B151609) derivative. orgsyn.org This can be achieved through two main pathways:
Direct Chlorosulfonation: This one-step process involves reacting the aromatic precursor directly with chlorosulfonic acid (ClSO₃H). The chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic nucleus in a single reaction. The position of the substitution is dictated by the directing effects of the substituents already present on the ring. orgsyn.org For a precursor like tert-butyl benzoate (B1203000), the tert-butoxycarbonyl group is an ortho-, para-directing deactivator, which would favor the formation of the desired 4-substituted product.
Sulfonation followed by Chlorination: This two-step approach first introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, which is then converted to the sulfonyl chloride.
Sulfonation: The aromatic precursor is treated with a sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid (oleum). For instance, tert-butylbenzene (B1681246) can be sulfonated to produce 4-tert-butylbenzenesulfonic acid. google.com
Chlorination: The resulting arylsulfonic acid or its corresponding salt is then treated with a chlorinating agent to form the arylsulfonyl chloride. orgsyn.org A variety of reagents can be employed for this conversion.
| Chlorinating Agent | General Reaction Conditions | Reference |
| Thionyl chloride (SOCl₂) | Often used with the sulfonic acid or its salt, sometimes with a catalytic amount of DMF. | orgsyn.org |
| Phosphorus pentachloride (PCl₅) | Reacts with sulfonic acids to yield the sulfonyl chloride. | orgsyn.org |
| Phosgene (COCl₂) | Can also be used for the conversion of sulfonic acids. | orgsyn.org |
| Chlorosulfonic acid (ClSO₃H) | Can be used to convert sulfonic acids to sulfonyl chlorides. | orgsyn.org |
This pathway is particularly useful when the starting material is more amenable to sulfonation than to direct chlorosulfonation.
An alternative route to arylsulfonyl chlorides involves the oxidation of sulfur-substituted aromatic compounds, such as thiophenols or their derivatives. orgsyn.org This method is advantageous as it avoids the use of harsh electrophilic substitution conditions. The general strategy involves the oxidative chlorination of a suitable thiophenol precursor. acs.orgkaust.edu.sa For example, a substituted thiophenol or an aryl disulfide can be oxidized with chlorine in the presence of water to yield the corresponding sulfonyl chloride. orgsyn.org
Protected forms of thiols are often used to improve handling and reaction control. For instance, S-(aryl)-N,N'-diethylthiocarbamates and alkyl or benzyl (B1604629) thiophenyl ethers serve as stable, masked precursors to sulfonyl chlorides. These precursors can undergo quantitative oxidative chlorination to furnish the desired product in the final step of a synthetic sequence. acs.orgkaust.edu.sa
Precursor Design and Esterification Strategies for the tert-Butyl Benzoate Moiety
The tert-butyl ester group is a key feature of the target molecule, prized for its role as a protecting group for the carboxylic acid. thieme.de Its synthesis can be accomplished either by esterifying a pre-functionalized benzoic acid derivative, such as 4-(chlorosulfonyl)benzoic acid nih.govsigmaaldrich.com, or by esterifying a simpler benzoic acid and adding the sulfonyl chloride group later.
The most common method for preparing tert-butyl esters is the acid-catalyzed reaction between a carboxylic acid and a source of the tert-butyl group. thieme.degoogle.com
Reaction with tert-Butanol (B103910): The carboxylic acid (e.g., 4-(chlorosulfonyl)benzoic acid) is reacted with tert-butanol in the presence of a strong acid catalyst. This is an equilibrium-limited reaction, and conditions are often optimized to drive it towards the product.
Reaction with Isobutene: A more efficient method involves the acid-catalyzed addition of the carboxylic acid to isobutene gas. thieme.degoogle.com This reaction is generally faster and less reversible than esterification with tert-butanol.
A variety of strong acids can serve as catalysts for these reactions.
| Acid Catalyst | Type | Reference |
| Sulfuric Acid (H₂SO₄) | Strong mineral acid, commonly used. | thieme.deijsdr.org |
| p-Toluenesulfonic acid (p-TSA) | Organic sulfonic acid, soluble in organic solvents. | core.ac.ukdergipark.org.tr |
| Hydrochloric Acid (HCl) | Strong mineral acid. | dergipark.org.tr |
| Acidic Ion Exchange Resins | Heterogeneous catalyst, allows for easy separation. | google.comdergipark.org.tr |
When acid-catalyzed methods are not suitable due to substrate sensitivity or low yield, several alternative protocols can be employed.
Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O): This reagent is a powerful tert-butylating agent. thieme.de The carboxylic acid is typically reacted with Boc₂O in the presence of a base like 4-(dimethylamino)pyridine (DMAP). This method was used to prepare t-butyl-3,5-dibromobenzoate from the corresponding carboxylic acid precursor. orgsyn.org
From Acid Chlorides: A two-step procedure can be used, starting with the conversion of the carboxylic acid to its more reactive acid chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a source of the tert-butoxide anion, such as potassium tert-butoxide (t-BuOK). A similar method has been described for the synthesis of tert-butyl 4-(chloromethyl)benzoate. google.com
Palladium-Catalyzed Carbonylation: For certain precursors, a palladium-catalyzed tert-butoxycarbonylation can be performed. This has been successfully applied to (hetero)aryl boronic acids or their pinacol (B44631) esters, reacting them with di-tert-butyl dicarbonate in the presence of a palladium catalyst system to yield the tert-butyl ester. researchgate.net
Optimization of Reaction Conditions and Process Parameters
To ensure an efficient, high-yielding, and scalable synthesis, the optimization of reaction parameters is crucial. The optimal conditions depend heavily on the chosen synthetic route. Drawing from methodologies for similar compounds, key parameters can be identified for optimization. mdpi.comscielo.br
Temperature: Reaction temperature significantly influences reaction rates and selectivity. For instance, in esterification reactions, higher temperatures can increase the reaction rate but may also lead to the formation of byproducts or decomposition of thermally sensitive groups. core.ac.ukscielo.br Low-temperature conditions, such as those used in metal-halogen exchange reactions for preparing certain ester precursors, are critical for preventing side reactions. orgsyn.org
Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to allow for product degradation or the formation of impurities. scielo.br Studies on butyl benzoate synthesis show that methods like microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating. ijsdr.org
Catalyst and Reagent Stoichiometry: The type and amount of catalyst are critical. In acid-catalyzed esterifications, the concentration of the acid catalyst affects the reaction rate. dergipark.org.tr Similarly, in oxidative coupling reactions, the nature and concentration of the oxidant are key variables to optimize. scielo.br The molar ratios of reactants must also be carefully controlled to maximize yield and minimize waste. mdpi.com
Solvent: The choice of solvent can impact solubility, reaction rate, and selectivity. For example, acetonitrile (B52724) was found to be a superior solvent for certain oxidative coupling reactions compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.br
A systematic approach, such as a Design of Experiments (DoE) methodology (e.g., Box-Behnken design), can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions. mdpi.com
| Parameter | Potential Impact on Synthesis | Reference |
| Temperature | Affects reaction rate, selectivity, and byproduct formation. | core.ac.ukmdpi.comscielo.br |
| Reaction Time | Influences conversion and potential for product degradation. | ijsdr.orgscielo.br |
| Catalyst/Reagent Choice & Loading | Determines reaction feasibility, rate, and efficiency. | dergipark.org.trscielo.br |
| Solvent | Impacts solubility, reaction rate, and work-up procedure. | scielo.br |
| Reagent Addition Rate/Method | Crucial for controlling exothermic reactions and selectivity. | orgsyn.orgmdpi.com |
Solvent Selection and Temperature Control
The chlorosulfonation of tert-butyl benzoate is a sensitive reaction where the choice of solvent and the regulation of temperature are paramount to control the reaction rate and minimize the formation of byproducts. The reaction is typically carried out at low temperatures to manage its exothermic nature.
Commonly, the reaction is performed by adding the substrate, tert-butyl benzoate, portion-wise to a chilled solution of chlorosulfonic acid. mdpi.com The temperature is strictly maintained in the range of -20 °C to -25 °C during the addition to prevent thermal runaway and degradation of the starting material and product. mdpi.com Following the initial addition, the reaction mixture is often stirred for a short period at this low temperature before being allowed to proceed at a slightly elevated temperature, though still well below ambient conditions.
While chlorosulfonic acid can sometimes be used as both the reagent and the solvent, inert organic solvents are often employed to improve heat transfer and reaction control. Dichloromethane is a frequently used solvent in similar reactions due to its inertness and low boiling point, which simplifies its removal during workup. Other aprotic solvents that could be considered, based on general principles of sulfonation reactions, include dichloroethane, chloroform, and carbon tetrachloride. The selection of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics and product distribution.
The impact of temperature on the reaction is significant. At lower temperatures, the formation of the desired sulfonyl chloride is favored. Conversely, higher temperatures can lead to the formation of sulfonic acid as an impurity, both as an intermediate and as a degradation product during isolation. mdpi.com A design of experiments (DOE) approach is often utilized in industrial settings to determine the optimal temperature profile for both the reaction and the subsequent workup to maximize yield and purity. mdpi.com
Table 1: Influence of Temperature on Chlorosulfonation Reactions
| Temperature Range | Observations and Effects |
| -25 °C to -20 °C | Optimal for initial substrate addition to control exothermicity. mdpi.com |
| 0 °C to 10 °C | Often used for the main reaction phase after initial addition. |
| Above 20 °C | Increased risk of byproduct formation, such as sulfonic acids. mdpi.com |
Catalyst Systems for Enhanced Reaction Efficiency
While the direct chlorosulfonation of activated aromatic rings with chlorosulfonic acid is often a facile process that does not strictly require a catalyst, the use of catalytic systems can enhance reaction efficiency, particularly for less reactive substrates or to improve regioselectivity. For the synthesis of tert-butyl 4-(chlorosulfonyl)benzoate, the ester group is deactivating, making the aromatic ring less susceptible to electrophilic attack.
In related electrophilic aromatic substitution reactions, Lewis acids are commonly employed as catalysts to increase the electrophilicity of the attacking reagent. For instance, in Friedel-Crafts reactions, catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are standard. While not explicitly detailed in the available literature for the direct synthesis of this compound, the principles of electrophilic aromatic substitution suggest that such catalysts could potentially be used to promote the reaction. The catalyst would function by coordinating with the chlorosulfonic acid, thereby increasing the positive charge on the sulfur atom and making the SO₂Cl⁺ electrophile more reactive.
Recent research has also explored the use of iron-containing catalysts for the chlorination of aromatic compounds using tert-butyl hypochlorite, which suggests a potential avenue for catalytic approaches in related sulfonyl chloride syntheses. sciforum.net However, direct evidence for the catalytic synthesis of this compound is not prominently featured in the reviewed literature, indicating that the uncatalyzed reaction under controlled temperature conditions is the more conventional approach.
Continuous Flow Methodologies in Chlorosulfonyl Benzoate Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical intermediates, offering advantages in safety, scalability, and process control, particularly for highly exothermic and hazardous reactions like chlorosulfonation. africacommons.netnih.govresearchgate.net The synthesis of aryl sulfonyl chlorides, including potentially this compound, is well-suited for continuous flow processing.
In a typical continuous flow setup, reactants are pumped through a series of reactors, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs). mdpi.com This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to more consistent product quality. mdpi.com For chlorosulfonation, a continuous system can involve the use of multiple CSTRs for the reaction, followed by in-line quenching and isolation steps. mdpi.com
While specific continuous flow protocols for this compound are not extensively detailed, the successful application of this technology to the synthesis of other aryl sulfonyl chlorides demonstrates its feasibility and benefits. mdpi.comresearchgate.netresearchgate.net The development of such a process would likely involve an initial batch chemistry design of experiments (DOE) to establish optimal conditions, which are then translated to a continuous manufacturing process. mdpi.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk of thermal runaway due to poor heat transfer in large volumes. | Enhanced safety through superior heat transfer and smaller reaction volumes. mdpi.com |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer periods or by "numbering-up" reactors. researchgate.net |
| Process Control | Less precise control over reaction parameters, leading to potential variability. | Precise and automated control over temperature, pressure, and residence time. mdpi.com |
| Byproduct Formation | Higher potential for byproduct formation due to temperature gradients. | Minimized byproduct formation due to uniform reaction conditions. |
Purification and Isolation Techniques for Synthetic Intermediates
The purification and isolation of this compound from the reaction mixture is a critical step to obtain a product of high purity. The primary impurity to be removed is the corresponding sulfonic acid, which can form during the reaction or upon exposure of the sulfonyl chloride to moisture.
A common workup procedure involves quenching the reaction mixture by carefully pouring it onto crushed ice. This serves to precipitate the product and to hydrolyze any remaining chlorosulfonic acid. The solid product can then be collected by filtration.
Following filtration, the crude product is typically washed with water to remove any water-soluble impurities. A wash with a dilute sodium bicarbonate solution can be employed to neutralize any remaining acidic impurities, followed by another water wash. The product is then dried, for example, over anhydrous sodium sulfate. mdpi.com
For further purification, recrystallization is often employed. A suitable solvent system is one in which the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain in solution. Alkanes, such as heptane, have been successfully used for the purification of the closely related 4-tert-butylbenzenesulfonyl chloride. The crude product is dissolved in the hot alkane, and upon cooling, the high-purity sulfonyl chloride crystallizes out and can be isolated by filtration.
Alternatively, column chromatography on silica (B1680970) gel can be used for purification, particularly on a smaller laboratory scale. The crude product is dissolved in a suitable solvent and passed through a column packed with silica gel. Elution with a solvent system of appropriate polarity, such as petroleum ether, allows for the separation of the desired product from impurities. rsc.org
Reactivity and Mechanistic Investigations of Tert Butyl 4 Chlorosulfonyl Benzoate
Nucleophilic Acyl Substitution at the Sulfonyl Chloride Center
The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is central to the utility of tert-butyl 4-(chlorosulfonyl)benzoate in constructing more complex molecules.
Formation of Sulfonamides with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a cornerstone of its application, leading to the formation of sulfonamides. This transformation typically proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion. impactfactor.org
The general reaction is as follows:
R-NH₂ (primary amine) + ClSO₂-Ar-COOtBu → R-NH-SO₂-Ar-COOtBu + HCl
R₂NH (secondary amine) + ClSO₂-Ar-COOtBu → R₂N-SO₂-Ar-COOtBu + HCl
Where Ar represents the benzene (B151609) ring.
This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents. nih.govtcichemicals.com The synthesis of various sulfonamide derivatives has been extensively explored, highlighting the versatility of this reaction. impactfactor.orgucl.ac.uk
Table 1: Examples of Sulfonamide Formation
| Amine | Product |
| Primary Amine (R-NH₂) | N-Substituted-4-(tert-butoxycarbonyl)benzenesulfonamide |
| Secondary Amine (R₂NH) | N,N-Disubstituted-4-(tert-butoxycarbonyl)benzenesulfonamide |
Generation of Sulfonates and Sulfonic Acid Esters
The reaction of sulfonyl chlorides with alcohols or phenols yields sulfonate esters. This process is another example of nucleophilic acyl substitution at the sulfonyl chloride center. While the direct reaction of this compound with alcohols to form sulfonate esters is a plausible and expected reaction, specific documented examples in the provided search results are limited. However, the general principle of sulfonate ester formation from sulfonyl chlorides is a well-established transformation in organic chemistry. google.comenovatia.comgoogle.com
The general reaction is:
R-OH (alcohol/phenol) + ClSO₂-Ar-COOtBu → R-O-SO₂-Ar-COOtBu + HCl
This reaction is crucial for the synthesis of various sulfonate esters, which have applications as therapeutic agents and in materials science. ucl.ac.uk
Reactions with Hydroxylic Nucleophiles
In the presence of water, the sulfonyl chloride group of this compound can undergo hydrolysis to form the corresponding sulfonic acid. This reaction is a typical behavior of sulfonyl chlorides.
The hydrolysis reaction is as follows:
ClSO₂-Ar-COOtBu + H₂O → HO₃S-Ar-COOtBu + HCl
Reactivity Profile of the tert-Butyl Ester Group
The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its reactivity is primarily characterized by its selective removal under specific conditions, a key feature in multi-step organic synthesis.
Selective Deprotection Chemistries (e.g., Acid-Catalyzed Cleavage)
The tert-butyl ester is known for its stability under a variety of reaction conditions but can be selectively cleaved under acidic conditions. organic-chemistry.org This deprotection is a critical step in synthetic pathways where the carboxylic acid needs to be unmasked for subsequent reactions. The most common method for the deprotection of tert-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA) or formic acid. google.comub.edu
The acid-catalyzed cleavage proceeds via a mechanism where the acid protonates the ester oxygen, followed by the elimination of isobutylene (B52900), a stable carbocation, to yield the carboxylic acid. nih.gov
Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl esters, offering high yields and convenient workup. organic-chemistry.org
Orthogonal Protecting Group Strategies in Multi-Functional Systems
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential. numberanalytics.comjocpr.comnih.gov This approach allows for the selective removal of one protecting group without affecting others in the molecule. numberanalytics.comjocpr.com The tert-butyl ester in this compound is a key component of such strategies.
For instance, in a molecule containing both a tert-butyl ester and another protecting group sensitive to different conditions (e.g., a benzyl (B1604629) ether, which is removed by hydrogenolysis), the tert-butyl ester can be selectively removed with acid. This orthogonality is crucial in peptide synthesis and the synthesis of other complex natural products. ub.edunih.gov The use of tert-butyl protecting groups in conjunction with other groups like Fmoc (9-fluorenylmethoxycarbonyl) is a common strategy in solid-phase peptide synthesis. ub.edunih.gov
Transformations Involving the Aromatic Ring System
The reactivity of the benzene ring in derivatives of this compound is governed by the electronic and steric nature of its two substituents: the tert-butoxycarbonyl group and the chlorosulfonyl group.
Electrophilic Aromatic Substitution Reactions (if applicable to derivatives)
In electrophilic aromatic substitution (EAS), the substituent groups on the benzene ring dictate the position of the incoming electrophile. The tert-butyl group, like other alkyl groups, is generally considered an activating, ortho-para director due to inductive effects and hyperconjugation. stackexchange.comucla.edu However, its significant steric bulk often hinders attack at the ortho positions, leading to a strong preference for para substitution. libretexts.orgyoutube.com For instance, the nitration of t-butylbenzene yields a product mixture with a high proportion of the para isomer. stackexchange.comlibretexts.org
Conversely, the chlorosulfonyl group (-SO₂Cl) is a powerful deactivating group and a meta-director. Its strong electron-withdrawing nature reduces the nucleophilicity of the aromatic ring, making EAS reactions slower compared to benzene. This deactivation affects the ortho and para positions more significantly, thereby directing incoming electrophiles to the meta position.
When both a tert-butoxycarbonyl group (a deactivating meta-director) and a chlorosulfonyl group are present, as in the parent compound, the ring is strongly deactivated towards further electrophilic substitution. For hypothetical EAS reactions on a derivative like tert-butyl benzoate (B1203000), the tert-butoxycarbonyl group would direct substitution to the meta position. libretexts.org In a scenario involving a derivative like 4-tert-butylbenzenesulfonyl chloride, the directing effects would be competitive. The activating, ortho-para directing tert-butyl group would be opposed by the deactivating, meta-directing sulfonyl chloride group. The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.
| Substituent Group | Activating/Deactivating | Directive Influence | Governing Effects |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | Activating (Weak) | Ortho, Para | Inductive Effect, Steric Hindrance stackexchange.comyoutube.com |
| Chlorosulfonyl (-SO₂Cl) | Deactivating (Strong) | Meta | Inductive Effect, Resonance |
| tert-Butoxycarbonyl (-COOC(CH₃)₃) | Deactivating (Moderate) | Meta | Inductive Effect, Resonance libretexts.org |
Metal-Catalyzed Cross-Coupling Strategies with Derivatives
While the sulfonyl chloride moiety itself is not typically used directly in standard cross-coupling reactions, derivatives of this compound can be strategically employed in metal-catalyzed C-C and C-N bond-forming reactions. These transformations have become essential tools in modern organic synthesis. nih.gov
For example, a derivative such as tert-butyl 4-iodobenzoate (B1621894) could readily participate in a variety of palladium-catalyzed cross-coupling reactions. These include:
Suzuki Coupling: Reaction with an organoboron compound.
Heck Coupling: Reaction with an alkene.
Buchwald-Hartwig Amination: Reaction with an amine, which is a powerful method for forming C-N bonds. researchgate.net
Carbonylative Coupling: The insertion of carbon monoxide to form ketones or other carbonyl compounds. dntb.gov.ua
The success and efficiency of these coupling reactions often depend on the choice of catalyst, ligands, and base. chemrxiv.org The development of specialized ligands, such as dialkylbiaryl phosphines, has significantly expanded the scope of substrates suitable for these transformations. researchgate.net In these scenarios, the tert-butyl ester group would remain intact, providing a latent carboxylic acid functionality that can be revealed by hydrolysis after the cross-coupling step.
Elucidation of Reaction Mechanisms and Transition State Analysis
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. This involves detailed kinetic studies and isotopic labeling experiments.
Kinetic Studies of Key Transformation Steps
The solvolysis (reaction with a solvent) of aromatic sulfonyl chlorides, such as the hydrolysis of the chlorosulfonyl group in this compound, has been the subject of detailed kinetic investigations. These studies help to elucidate the nature of the transition state. The hydrolysis of various substituted benzenesulfonyl chlorides has been shown to proceed via an Sₙ2-like mechanism for both the neutral water reaction and the alkaline hydrolysis. rsc.org
In these reactions, the rate is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, like a nitro group, increase the rate of hydrolysis, while electron-donating groups, like a methoxy (B1213986) group, decrease it. This is reflected in the Hammett equation, where the alkaline hydrolysis rates for a series of substituted benzenesulfonyl chlorides show a positive ρ-value, indicating that the reaction is facilitated by the stabilization of negative charge in the transition state. rsc.orgcdnsciencepub.com
The table below presents kinetic data for the hydrolysis of various para-substituted benzenesulfonyl chlorides, illustrating the impact of substituents on the reaction rate.
| Para-Substituent (X) | Rate Coefficient (k₂) for Alkaline Hydrolysis (M⁻¹s⁻¹) at 25°C | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| -OCH₃ | 0.385 | 16.5 |
| -CH₃ | 0.617 | 16.0 |
| -H | 1.54 | 15.4 |
| -Br | 3.72 | 14.7 |
| -NO₂ | 31.6 | 13.2 |
Data adapted from kinetic studies on substituted benzenesulfonyl chlorides. rsc.org
These kinetic studies suggest that in the transition state for solvolysis, both bond-making (with the incoming nucleophile, e.g., water) and bond-breaking (of the S-Cl bond) are significant. rsc.orgcdnsciencepub.com
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of this compound, isotopes such as ¹⁸O, ¹³C, or ³⁴S could be incorporated to clarify mechanistic details.
For example, to investigate the mechanism of hydrolysis of the sulfonyl chloride group, the reaction could be carried out in H₂¹⁸O (water enriched with the ¹⁸O isotope). By analyzing the mass of the resulting sulfonic acid product, one can determine if the oxygen atom from the water molecule has been incorporated into the product. This would provide strong support for a nucleophilic attack of water on the sulfur center.
Similarly, ¹³C labeling could be used in derivatives to study decarboxylation mechanisms or to track the carbon skeleton during complex rearrangements. Isotopic labeling in reagents like dansyl chloride, which is structurally related to sulfonyl chlorides, has been effectively used for quantitative analysis in metabolomics, showcasing the versatility of this technique. acs.orgacs.orggoogle.com The kinetic solvent isotope effect (KSIE), which compares reaction rates in H₂O versus D₂O, is another tool used to probe the transition state. A significant KSIE value in the hydrolysis of sulfonyl chlorides provides evidence for the involvement of the nucleophile in the rate-determining step. cdnsciencepub.comcdnsciencepub.com
Applications in Advanced Organic Synthesis and Molecular Construction
Utility as a Building Block for Functionalized Benzoic Acid Derivatives
The compound tert-butyl 4-(chlorosulfonyl)benzoate is a key intermediate in the synthesis of a variety of functionalized benzoic acid derivatives. researchgate.net The presence of the tert-butyl ester group allows for the protection of the carboxylic acid functionality while the highly reactive chlorosulfonyl group undergoes a range of transformations. This dual reactivity enables the introduction of diverse functional groups onto the aromatic ring, leading to the construction of a wide array of substituted benzoic acid molecules. These derivatives are important in medicinal chemistry and materials science. researchgate.netpreprints.org
For instance, the chlorosulfonyl moiety can be readily converted into sulfonamides, sulfones, and sulfonic acid esters, among other functionalities. Following these transformations, the tert-butyl group can be selectively removed under acidic conditions to reveal the carboxylic acid, providing a strategic route to otherwise difficult-to-synthesize benzoic acid derivatives.
Synthesis of Sulfonamide-Containing Molecular Architectures
The sulfonamide functional group is a prevalent feature in many biologically active compounds and is considered a vital component in drug discovery. tcichemicals.comnih.gov The ability of this compound to readily form sulfonamides makes it a cornerstone in the synthesis of these important molecular architectures.
Access to Structurally Diverse Sulfonamide Libraries
The reaction of this compound with a wide range of primary and secondary amines provides straightforward access to a vast and structurally diverse library of sulfonamides. This versatility is crucial in medicinal chemistry for exploring structure-activity relationships. The tert-butyl ester can be carried through the sulfonamide formation and later deprotected to yield the corresponding carboxylic acid, further expanding the accessible chemical space. This approach allows for the systematic modification of different parts of the molecule to optimize its biological activity.
Preparation of Complex Heterocyclic Systems via Sulfonylation
The chlorosulfonyl group of this compound can act as an electrophile in reactions with various nucleophiles to construct complex heterocyclic systems. researchgate.net This includes intramolecular cyclization reactions where the sulfonamide nitrogen attacks another reactive site within the molecule to form a new ring. This strategy has been employed in the synthesis of various nitrogen- and sulfur-containing heterocycles, which are often the core scaffolds of pharmacologically active compounds. nih.gov The ability to introduce the sulfonyl group and subsequently build a heterocyclic ring in a controlled manner highlights the compound's significance in synthetic methodology. researchgate.netnih.gov
Role in Multi-Step Convergent and Divergent Synthetic Pathways
In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together at a late stage. The dual functionality of this compound allows it to be incorporated into one of these fragments, bringing with it both a masked carboxylic acid and a reactive handle for coupling.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.org Starting with this compound, a variety of amines can be reacted with the sulfonyl chloride to produce a diverse set of sulfonamides. Subsequent deprotection of the tert-butyl ester and further functionalization of the resulting carboxylic acid can lead to a multitude of final products from a single starting material.
Incorporation into Combinatorial Synthesis Platforms
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening. The properties of this compound make it well-suited for this technology. Its ability to react with a wide range of amines allows for its use as a scaffold in the creation of sulfonamide libraries. The resulting products can be attached to a solid support, facilitating purification and handling. The subsequent cleavage of the tert-butyl ester can be performed to release the final compounds for biological evaluation.
Precursor to Compounds for Structure-Activity Relationship Studies (focused on synthetic aspects)
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The synthetic versatility of this compound makes it an excellent starting material for generating focused libraries of compounds for SAR investigations. nih.gov
By systematically varying the amine component in the sulfonamide formation, chemists can create a series of analogs with modifications at a specific position. For example, a series of sulfonamides can be synthesized from this compound and a range of anilines or aliphatic amines. Subsequent deprotection of the tert-butyl ester provides the corresponding carboxylic acids. This systematic approach allows researchers to probe the effect of different substituents on the biological activity of the final molecules. The insights gained from these studies are crucial for the design of more potent and selective drug candidates. nih.govnih.gov
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR spectroscopy of tert-butyl 4-(chlorosulfonyl)benzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is characterized by two sets of doublets, a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the protons ortho to the tert-butoxycarbonyl group.
A prominent singlet is observed in the aliphatic region, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 | Doublet | 2H | Aromatic (ortho to -SO₂Cl) |
| ~8.0 | Doublet | 2H | Aromatic (ortho to -COOtBu) |
Note: Predicted values are based on the analysis of similar structures. The solvent used for analysis (e.g., CDCl₃) can influence the exact chemical shifts.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the ester group typically appears significantly downfield. The quaternary carbons, including the one attached to the tert-butyl group and the two on the benzene ring bonded to the substituents, will also be evident. The aromatic carbons will show four distinct signals corresponding to the substituted and unsubstituted positions on the benzene ring. The carbon atoms of the tert-butyl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~164 | Carbonyl Carbon (C=O) |
| ~143 | Aromatic Carbon (-C-SO₂Cl) |
| ~135 | Aromatic Carbon (-C-COOtBu) |
| ~130 | Aromatic Carbon (CH, ortho to -SO₂Cl) |
| ~128 | Aromatic Carbon (CH, ortho to -COOtBu) |
| ~83 | Quaternary Carbon (-C(CH₃)₃) |
Note: Predicted values are based on the analysis of related compounds such as 4-(chlorosulfonyl)benzoic acid and tert-butyl benzoate (B1203000). chemicalbook.comchemicalbook.comchemicalbook.com The specific values can vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak between the two doublets in the aromatic region, confirming their ortho relationship on the benzene ring. No correlations would be expected between the aromatic protons and the tert-butyl singlet, as they are separated by more than three bonds.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). libretexts.org An HSQC spectrum would show a correlation between the aromatic proton signals and their corresponding aromatic carbon signals. It would also show a strong correlation between the tert-butyl proton singlet and the methyl carbon signal of the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comlibretexts.org This is particularly useful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the tert-butyl group and the carbonyl carbon of the ester. The aromatic protons would show correlations to neighboring carbons as well as to the quaternary carbons of the benzene ring, confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₃ClO₄S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The fragmentation pattern in HRMS can also be analyzed. A characteristic fragmentation of tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. nih.govresearchgate.net Another likely fragmentation pathway is the loss of the chlorine atom or the entire sulfonyl chloride group.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govacgpubs.org This technique is highly effective for determining the purity of this compound and confirming its identity in a mixture. A suitable reversed-phase HPLC method can separate the target compound from any starting materials, byproducts, or degradation products. usda.gov The eluent from the HPLC column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. By monitoring the specific mass-to-charge ratio of the molecular ion of this compound, its presence and purity can be accurately assessed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the characteristic functional groups present in a molecule by measuring the vibrations of its bonds.
In the case of this compound, the IR spectrum provides definitive evidence for its key structural components. The presence of the sulfonyl chloride group (-SO₂Cl) is indicated by strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1380-1365 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
The ester functionality, specifically the carbonyl group (C=O) of the benzoate, exhibits a strong absorption band, which is expected in the range of 1725-1705 cm⁻¹. The C-O stretching of the ester linkage can also be observed. Furthermore, the tert-butyl group gives rise to characteristic C-H stretching and bending vibrations. Aromatic C-H and C=C stretching vibrations from the benzene ring are also readily identifiable in the spectrum.
While detailed Raman spectroscopic data for this compound is less commonly reported in readily available literature, it would serve as a complementary technique to IR spectroscopy. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which would provide additional confirmation of the sulfonyl group and the aromatic ring structure.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric Stretch | 1380 - 1365 |
| Sulfonyl Chloride (-SO₂Cl) | Symmetric Stretch | 1180 - 1160 |
| Carbonyl (Ester, C=O) | Stretch | 1725 - 1705 |
| Aromatic Ring (C=C) | Stretch | ~1600 - 1450 |
| tert-Butyl (C-H) | Stretch | ~2980 - 2870 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
For this compound, a single-crystal XRD analysis would reveal the spatial relationship between the tert-butyl group, the benzoate ring, and the chlorosulfonyl group. This includes the planarity of the benzene ring and the geometry around the sulfur atom, which is expected to be tetrahedral. The analysis would also detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.
While specific crystallographic data for this compound is not widely published in general chemical literature, the structures of similar aromatic sulfonyl chlorides and benzoate esters are well-documented. Based on these related structures, it can be inferred that the molecule would adopt a conformation that minimizes steric hindrance between the bulky tert-butyl and chlorosulfonyl groups.
Chromatographic Methods for Analysis and Purification (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the analysis of the purity of this compound and for its purification from reaction mixtures and starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary analytical method for non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a non-polar stationary phase (such as C18-silica) and a polar mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), is well-suited for its analysis. A UV detector is commonly employed for detection, as the benzene ring provides strong chromophoric activity. HPLC can be used to determine the purity of a sample and to quantify the amount of this compound present.
Gas Chromatography (GC) may also be used for the analysis of this compound, provided it has sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet. A non-polar or medium-polarity capillary column would likely be used. The high sensitivity of GC detectors, such as the flame ionization detector (FID), makes it a powerful tool for detecting even trace impurities. However, the potential for thermal degradation of the sulfonyl chloride group must be considered when developing a GC method.
For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for the purification of this compound on a laboratory scale. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would typically be used to elute the compound from the column, effectively separating it from more polar and less polar impurities.
Table 2: Common Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Purpose |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV | Purity analysis, Quantification |
| GC | Non-polar/Medium-polarity capillary column | Inert gas (e.g., Helium, Nitrogen) | FID | Purity analysis |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | - | Purification |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) Calculations for Ground States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like tert-butyl 4-(chlorosulfonyl)benzoate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G**, would be used to optimize the molecular geometry and calculate key electronic properties. mdpi.comresearchgate.netsemanticscholar.orgproquest.com
The optimized geometry would reveal important bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. From these calculations, one can derive electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability; relates to susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability; relates to susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.netnih.gov The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP analysis would likely show:
Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylate and sulfonyl groups, making them sites for electrophilic attack.
Positive Potential (Blue): Located around the sulfur atom of the sulfonyl chloride group and the hydrogen atoms of the aromatic ring, indicating these as sites for nucleophilic attack. The sulfur atom, being highly electron-deficient, is the primary site for nucleophilic substitution reactions.
Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Sulfonyl group oxygen atoms | Highly Negative | Prone to interaction with electrophiles/Lewis acids. |
| Carbonyl oxygen atom | Negative | A potential site for electrophilic attack. |
| Sulfur atom | Highly Positive | The primary site for nucleophilic attack. |
| Aromatic ring hydrogen atoms | Slightly Positive | Potential for weak interactions with nucleophiles. |
Computational Modeling of Reaction Pathways and Energy Profiles
Computational modeling can be used to map out the entire course of a chemical reaction, providing a detailed understanding of the mechanism and energetics involved.
Transition State Characterization and Activation Energy Determination
For reactions involving this compound, such as its reaction with a nucleophile, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. For instance, in the sulfonylation of an amine, the transition state would involve the partial formation of the S-N bond and the partial breaking of the S-Cl bond.
Reaction Coordinate Analysis
By mapping the energy changes as the reaction progresses from reactants to products through the transition state, a reaction coordinate diagram can be constructed. This analysis, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly connects the reactants and products. It provides a visual representation of the energy barriers and the stability of any intermediates that may be formed during the reaction. For example, some reactions of sulfonyl chlorides are proposed to proceed through a highly reactive sulfene (B1252967) intermediate (R-CH=SO2), and computational modeling could help determine if this pathway is energetically favorable for this compound under specific conditions. magtech.com.cnmdpi.com
Conformation Analysis and Prediction of Stereoisomer Stability
Computational methods can be used to perform a conformational search to identify all stable conformers and calculate their relative energies. The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature. This information is crucial for understanding which conformation is most likely to participate in a reaction. For this compound, it is expected that the conformer with minimal steric hindrance between the bulky tert-butyl and sulfonyl chloride groups would be the most stable.
Prediction of Spectroscopic Parameters
Theoretical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a valuable tool for interpreting experimental spectra and confirming molecular structures.
However, a comprehensive search of scientific databases and computational chemistry literature did not yield specific studies detailing the theoretical prediction of spectroscopic parameters for this compound. While experimental data for this compound exists, dedicated computational studies predicting its 1H NMR, 13C NMR, or IR spectra appear to be unpublished or not widely disseminated.
For illustrative purposes, a general approach to such a study would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculations: To predict IR spectra and confirm the optimized structure is a true minimum.
NMR Shielding Calculations: Using methods like GIAO (Gauge-Including Atomic Orbital) to predict the NMR chemical shifts.
Without specific research, a data table of predicted values cannot be constructed.
Molecular Dynamics Simulations to Investigate Conformational Dynamics
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational flexibility and intermolecular interactions. For a molecule like this compound, which contains rotatable bonds (e.g., the C-O bond of the ester and the C-S bond of the sulfonyl chloride), MD simulations could elucidate the preferred three-dimensional structures and the energy barriers between different conformers.
Despite the utility of this technique, there is no specific mention in the accessible literature of molecular dynamics simulations having been performed on this compound. Such a study would be relevant for understanding its reactivity and how its shape influences its interactions with other molecules. The investigation would typically analyze dihedral angle distributions and conformational lifetimes to characterize the molecule's dynamic behavior.
Given the absence of published research in these specific areas of computational chemistry, a detailed discussion and presentation of data are not possible at this time.
Future Prospects and Emerging Research Areas
Development of Sustainable and Green Synthetic Routes for Aryl Chlorosulfonates
The traditional synthesis of aryl chlorosulfonates, including tert-butyl 4-(chlorosulfonyl)benzoate, often relies on chlorosulfonic acid, a highly corrosive and hazardous reagent that produces significant acidic waste. Future research is intensely focused on developing more environmentally benign alternatives. One promising avenue is the direct oxidative chlorosulfonation of arenes using sulfur dioxide and a chloride source, mediated by an oxidant. This approach avoids the use of chlorosulfonic acid, potentially reducing waste and improving safety. Another green strategy being explored is the use of solid-supported reagents or catalysts that can be easily recovered and reused, minimizing downstream purification efforts and waste generation. Flow chemistry is also emerging as a powerful tool for the sustainable synthesis of aryl chlorosulfonates, offering enhanced safety, better reaction control, and the potential for continuous manufacturing processes, which can significantly reduce the environmental footprint compared to batch production methods.
Catalyst Discovery for Chemo- and Regioselective Transformations of the Compound
The reactivity of the chlorosulfonyl group in this compound presents opportunities for a wide range of chemical transformations. However, achieving high levels of chemo- and regioselectivity in these reactions is a significant challenge. Future research is directed towards the discovery and development of novel catalysts that can precisely control the outcome of reactions involving this compound. For instance, the development of transition-metal catalysts for the cross-coupling of the sulfonyl chloride moiety with various nucleophiles could open up new avenues for the synthesis of complex molecules. Furthermore, organocatalysis is being investigated as a metal-free approach to activate the sulfonyl chloride group for selective transformations. The design of catalysts that can differentiate between the chlorosulfonyl group and other functional groups within a molecule is a key area of interest, as it would enable the development of more efficient and atom-economical synthetic strategies.
Integration with Automation and High-Throughput Synthesis Platforms
The integration of automation and high-throughput screening technologies is set to revolutionize the way chemical research is conducted. For this compound, these platforms can be employed to rapidly screen a large number of reaction conditions, catalysts, and substrates to identify optimal synthetic protocols. Automated synthesis platforms can perform reactions in parallel, significantly accelerating the discovery of new transformations and the optimization of existing ones. This approach is particularly valuable for catalyst discovery, where a vast parameter space needs to be explored. By combining robotic systems with advanced analytical techniques, researchers can quickly assess the outcome of reactions, leading to a more rapid and data-driven approach to methods development. The use of high-throughput experimentation will not only accelerate research but also enable the discovery of novel reactivity that might be missed through traditional, low-throughput methods.
Exploration of Novel Reactivity Patterns and Undiscovered Synthetic Utilities
While this compound is primarily used as a reagent for the introduction of the sulfonyl group, its full reactive potential is yet to be completely explored. Future research will likely focus on uncovering novel reactivity patterns of the chlorosulfonyl group. This could involve exploring its use in unconventional transformations, such as radical reactions or photochemical activations. For example, the development of methods for the reductive or oxidative functionalization of the sulfonyl chloride moiety could lead to new synthetic disconnections. Furthermore, the interplay between the tert-butyl ester and the chlorosulfonyl group on the same aromatic ring may give rise to unique reactivity that can be harnessed for the synthesis of novel molecular architectures. The systematic investigation of its reactivity with a broader range of reaction partners and under diverse reaction conditions is expected to unveil new and valuable synthetic applications.
Application of Machine Learning and AI in Reaction Prediction and Optimization
| Research Area | Focus | Potential Impact |
| Sustainable Synthesis | Development of green routes to aryl chlorosulfonates, avoiding hazardous reagents like chlorosulfonic acid. | Reduced environmental impact, improved safety, and more efficient manufacturing processes. |
| Catalyst Discovery | Finding new catalysts for precise and selective reactions of the chlorosulfonyl group. | Increased synthetic efficiency, access to novel molecular structures, and more atom-economical transformations. |
| Automation & High-Throughput Synthesis | Using robotic platforms to rapidly screen reaction conditions and discover new transformations. | Accelerated research and development, and the discovery of unexpected reactivity. |
| Novel Reactivity | Exploring unconventional reactions and new synthetic applications of the compound. | Expansion of the synthetic toolbox and the creation of new molecular building blocks. |
| Machine Learning & AI | Utilizing computational tools to predict reaction outcomes and optimize synthetic protocols. | More efficient and targeted research, leading to faster discovery of new synthetic methods. |
Q & A
Q. What safety protocols should be followed when handling tert-butyl 4-(chlorosulfonyl)benzoate in laboratory settings?
While specific hazard data for this compound is limited, general safety practices for chlorosulfonyl derivatives include:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation exposure, as chlorosulfonyl groups may release irritant gases (e.g., HCl, SO₂) during reactions .
- Storage: Store in airtight containers at room temperature, away from moisture and strong oxidizers, to prevent hydrolysis or decomposition .
- Spill management: Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Q. How can researchers optimize the synthesis of this compound?
Synthesis optimization typically involves:
- Reagent selection: Use chlorosulfonic acid or thionyl chloride to sulfonate the benzoate precursor, followed by tert-butyl protection .
- Temperature control: Maintain low temperatures (0–5°C) during sulfonation to minimize side reactions .
- Purification: Employ flash column chromatography with chloroform or ethyl acetate/hexane gradients to isolate the product .
- Yield monitoring: Track reaction progress via TLC (silica gel, UV visualization) and confirm purity by HPLC (>95%) .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing tert-butyl 4-(chlorosulfonyl)benzoate, and how should data interpretation address structural ambiguities?
- NMR spectroscopy:
- ¹H/¹³C NMR: Identify the tert-butyl group (δ ~1.3 ppm for CH₃, 80–85 ppm for quaternary carbon) and sulfonyl chloride (δ ~7.5–8.5 ppm for aromatic protons adjacent to SO₂Cl) .
- HSQC/HMBC: Resolve ambiguities in aromatic substitution patterns by correlating protons with quaternary carbons .
- X-ray crystallography: Confirm molecular geometry and bond angles (e.g., S=O bond lengths ~1.43 Å) using single-crystal diffraction .
- IR spectroscopy: Validate sulfonyl chloride presence via strong S=O stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ .
Q. How do reaction conditions influence the stability of tert-butyl 4-(chlorosulfonyl)benzoate during nucleophilic substitution reactions?
- Solvent effects: Use aprotic solvents (e.g., THF, DCM) to stabilize the sulfonyl chloride group. Protic solvents (e.g., H₂O, alcohols) may hydrolyze it to sulfonic acid .
- Temperature: Elevated temperatures (>40°C) accelerate decomposition; monitor reactions via in situ FTIR to detect SO₂ release .
- Catalysts: Add DMAP or pyridine to scavenge HCl and prevent acid-catalyzed tert-butyl deprotection .
- Competing pathways: Competing hydrolysis can be suppressed by maintaining anhydrous conditions and using molecular sieves .
Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl 4-(chlorosulfonyl)benzoate?
- Reproducibility checks: Validate literature protocols by independently replicating reaction conditions (e.g., stoichiometry, solvent purity) .
- Byproduct analysis: Use LC-MS to identify side products (e.g., sulfonic acid derivatives from hydrolysis) that reduce yields .
- Parameter optimization: Systematically vary reaction time, temperature, and reagent ratios using Design of Experiments (DoE) to identify critical factors .
Methodological Considerations
| Parameter | Recommendation | Reference |
|---|---|---|
| Purification | Flash chromatography (silica gel, chloroform:hexane 3:7) or recrystallization (EtOH) | |
| Stability monitoring | Store under argon at –20°C; assess decomposition via ¹H NMR every 3 months | |
| Hazard mitigation | Neutralize waste with 10% NaOH before disposal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
